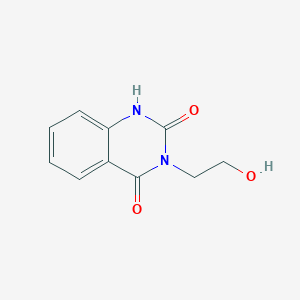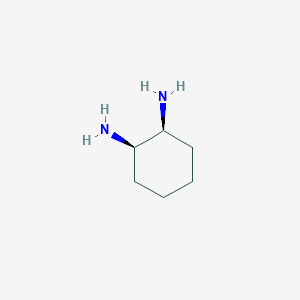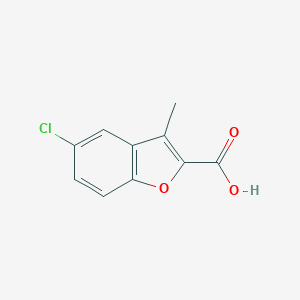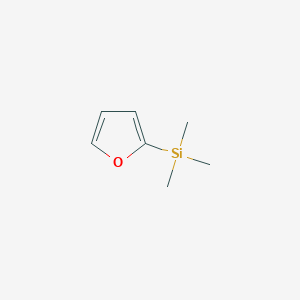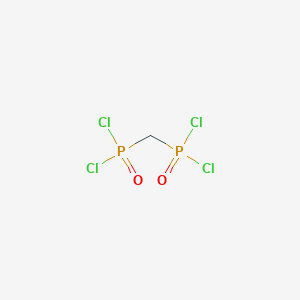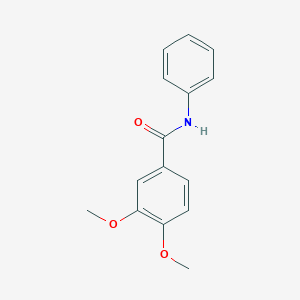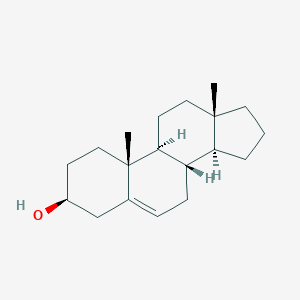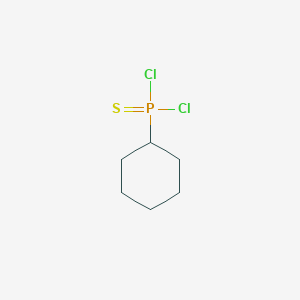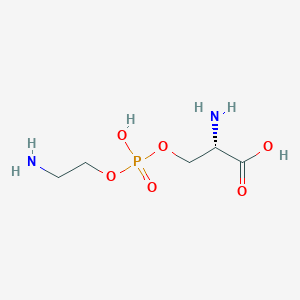
L-serine phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-serine phosphoethanolamine, also known as PSerE, is a phospholipid that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of phosphatidylserine, which is a key component of cell membranes. PSerE has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
1. Neurochemical Effects
- L-serine can influence the concentration of neurotransmitter amino acids and related compounds in the central nervous system, particularly in conditions like brain ischemia and seizures. It has been shown to cause a dose-dependent increase in extracellular ethanolamine and phosphoethanolamine levels (Buratta et al., 1998).
2. Plant Physiology and Metabolism
- In plants, L-serine phosphoethanolamine plays a role in the synthesis of phosphatidylcholine, a vital component of plant cell membranes. Research on Lemna paucicostata, a species of aquatic plant, demonstrated that L-serine is converted to ethanolamine and then to phosphoethanolamine, which is a precursor to phosphatidylethanolamine (Mudd & Datko, 1989).
3. Role in Parasitic Infections
- In Plasmodium falciparum, the causative agent of severe human malaria, L-serine phosphoethanolamine is involved in the synthesis of phosphatidylcholine for new membranes, highlighting its potential as a target for chemotherapy (Pessi et al., 2004).
4. Bacterial Pathogenicity
- L-serine is crucial in the proliferation of Brucella abortus, a pathogenic bacterium. The limited availability of L-serine within host cells can impair the proliferation of Brucella strains, indicating the importance of this pathway in bacterial pathogenicity (Révora et al., 2019).
5. Cardiovascular Health
- L-serine might have a role in cardiovascular health. It has been observed to promote endothelium-dependent vasodilation and has an antihypertensive effect, highlighting its potential therapeutic use in hypertension (Mishra et al., 2008).
6. Anti-Leukemia Effects
- Synthetic phosphoethanolamine has shown anti-leukemia effects in vitro and in vivo, particularly in reducing tumor growth and inhibiting lung metastasis (Ferreira et al., 2013).
Propiedades
Número CAS |
1186-34-1 |
|---|---|
Nombre del producto |
L-serine phosphoethanolamine |
Fórmula molecular |
C5H13N2O6P |
Peso molecular |
228.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
Clave InChI |
UQDJGEHQDNVPGU-BYPYZUCNSA-N |
SMILES isomérico |
C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH3+] |
SMILES |
C(COP(=O)(O)OCC(C(=O)O)N)N |
SMILES canónico |
C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH3+] |
melting_point |
142-143°C |
Descripción física |
Solid |
Sinónimos |
serine ethanolamine phosphate serine ethanolamine phosphate, (D)-isomer serine ethanolamine phosphodieste |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



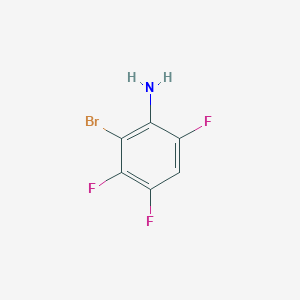
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
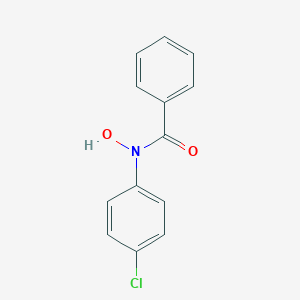
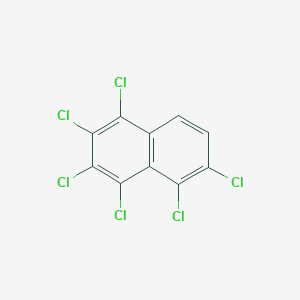
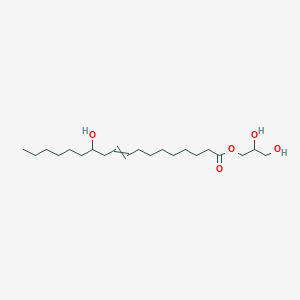
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
